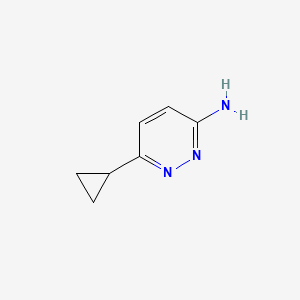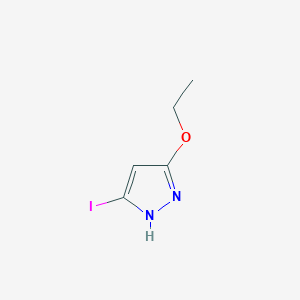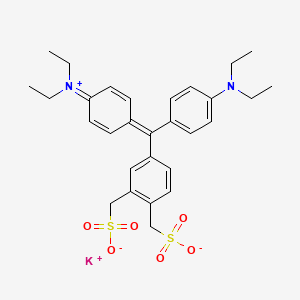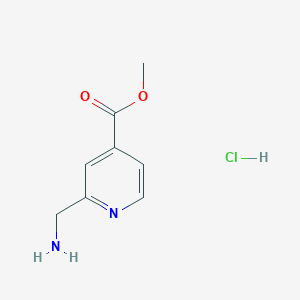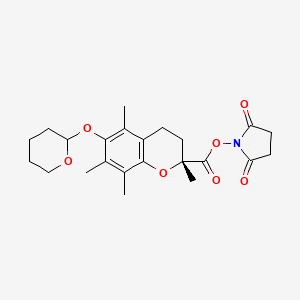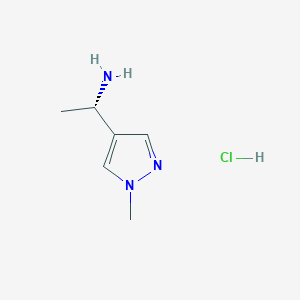
(S)-1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride
Übersicht
Beschreibung
-(S)-1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride, also known as SMPH, is a synthetic organic compound that is widely used in scientific research. It is an important tool for studying the biochemical and physiological effects of drugs and other compounds. SMPH is a chiral compound, meaning it has two different forms, with the (S) form being the most commonly used. It is a colorless, odorless, and crystalline solid that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Chemical Synthesis and Structural Insights : A study detailed the synthesis and characterization of pyrazole derivatives, highlighting their structural analysis through techniques such as FT-IR, UV-visible, proton NMR spectroscopy, and X-ray crystallography. The research investigated the biological activity of these compounds against breast cancer and microbes, demonstrating their potential as pharmacophore sites for antitumor, antifungal, and antibacterial activities (Titi et al., 2020).
Novel Derivative Synthesis : Another study described the creation of new 4-Amino-1H-Pyrazolo[3,4-b]pyridines, showcasing the role of tin(IV) chloride in facilitating their synthesis. This research contributes to the expanding library of pyrazole-based compounds with potential for further pharmaceutical development (Hu et al., 2018).
Antimicrobial Activity : Research into pyrazoline and pyrazole derivatives has demonstrated significant antibacterial and antifungal effects. This investigation not only adds to our understanding of pyrazole chemistry but also explores potential new treatments for infectious diseases (Hassan, 2013).
Biological and Material Science Applications
Corrosion Inhibition : The effectiveness of bipyrazole derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution was studied. Findings indicate that these compounds exhibit significant protection efficiency, suggesting applications in industrial corrosion protection (Bouklah et al., 2020).
Antibacterial Derivatives : The synthesis and antibacterial activity of certain ethan-1-amine derivatives were explored, providing insights into their potential as novel antibacterial agents. This research underscores the importance of structural innovation in the development of new antibiotics (Prasad, 2021).
Eigenschaften
IUPAC Name |
(1S)-1-(1-methylpyrazol-4-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.ClH/c1-5(7)6-3-8-9(2)4-6;/h3-5H,7H2,1-2H3;1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCFGJPYGKFYQB-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN(N=C1)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-N-methylbenzamide](/img/structure/B1437023.png)
